N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide: is an organic compound that features an amide functional group attached to a phenyl ring with an amino substituent and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2-methoxyphenol.
Formation of Intermediate: The 4-aminophenol is first reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLKKTYLOSTZQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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